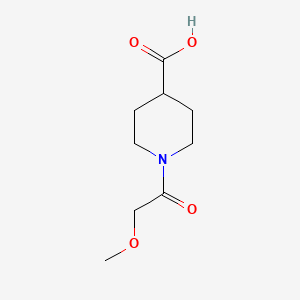

1-(Methoxyacetyl)piperidine-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

The synthesis of 1-(Methoxyacetyl)piperidine-4-carboxylic acid involves several steps. One common synthetic route includes the selective deprotection of the t-Bu-ester, followed by in situ decarboxylation to yield the desired ketone . Industrial production methods often involve the hydrogenation of pyridine over a molybdenum disulfide catalyst .

Análisis De Reacciones Químicas

1-(Methoxyacetyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions with various reagents to form substituted derivatives.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-(Methoxyacetyl)piperidine-4-carboxylic acid is being investigated for its potential therapeutic applications. It serves as a precursor for synthesizing various piperidine derivatives, which have demonstrated biological activities against a range of diseases, including cancer and viral infections.

- Antiviral Activity : Recent studies have explored the compound's efficacy against SARS-CoV-2. Molecular docking studies indicate that derivatives of this compound can bind effectively to the main protease of the virus, suggesting potential use as antiviral agents .

- Anticancer Properties : Piperidine derivatives, including those derived from this compound, have shown promise in inhibiting cancer cell proliferation. Research indicates that these compounds can modulate signaling pathways involved in cancer cell survival and apoptosis .

Organic Synthesis

The compound is utilized as a building block in organic synthesis, enabling the creation of more complex molecules. It participates in various reactions, including:

- Nucleophilic Substitution Reactions : The carboxylic acid functionality allows for substitution reactions that can introduce diverse functional groups into the molecular framework.

- Cyclization Reactions : The piperidine ring structure facilitates cyclization processes that are crucial for synthesizing cyclic compounds with potential pharmacological properties.

Biochemical Research

In biochemical studies, this compound is utilized to investigate enzyme interactions and metabolic pathways. Its derivatives are often employed as probes to study enzyme kinetics and mechanisms.

- Enzyme Inhibition Studies : Compounds derived from this compound have been evaluated for their ability to inhibit specific enzymes involved in metabolic processes, providing insights into their potential as drug candidates .

Case Study 1: Antiviral Activity Against SARS-CoV-2

A study employed molecular docking and molecular dynamics simulations to assess the binding affinity of piperidine derivatives against the main protease of SARS-CoV-2. The results indicated that several derivatives exhibited strong binding interactions, with predicted binding free energies ranging from -4.29 to -6.35 kcal/mol, suggesting their potential as therapeutic agents against COVID-19 .

Case Study 2: Anticancer Activity

Research on piperidine derivatives synthesized from this compound demonstrated significant anticancer activity in vitro. These compounds were shown to induce apoptosis in breast cancer cell lines by inhibiting critical signaling pathways such as Akt, underscoring their potential utility in cancer therapy .

Mecanismo De Acción

The mechanism of action of 1-(Methoxyacetyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways are still under investigation, but it is believed to exert its effects through modulation of enzymatic activities and protein interactions .

Comparación Con Compuestos Similares

1-(Methoxyacetyl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:

Piperidine: A basic heterocyclic amine with a six-membered ring structure.

Methyl piperidine-4-carboxylate: Used in the synthesis of various inhibitors and catalysts.

Actividad Biológica

1-(Methoxyacetyl)piperidine-4-carboxylic acid (CAS Number: 926189-92-6) is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

- Molecular Formula: C₉H₁₅NO₄

- Molecular Weight: 201.22 g/mol

- Structure: The compound features a piperidine ring substituted with a methoxyacetyl group and a carboxylic acid moiety, which may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may inhibit specific enzymatic activities, potentially affecting metabolic pathways involved in disease processes.

Key Mechanisms:

- Enzyme Inhibition: The compound has been shown to inhibit enzymes linked to inflammation and pain pathways, suggesting potential applications in treating inflammatory conditions.

- Receptor Modulation: It may also modulate receptor activity, influencing neurotransmitter systems that are critical for pain perception and mood regulation.

In Vitro Studies

Research has demonstrated that this compound exhibits significant anti-inflammatory properties in vitro. In a study involving human cell lines, the compound reduced the production of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent .

In Vivo Studies

In animal models, administration of this compound resulted in decreased pain responses in models of acute and chronic pain. The results suggest that it may serve as a novel analgesic with fewer side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other related compounds:

Safety and Toxicology

While initial findings are promising regarding the therapeutic potential of this compound, further studies are required to assess its safety profile. Preliminary data indicate it may cause irritation upon contact, necessitating careful handling in laboratory settings .

Propiedades

IUPAC Name |

1-(2-methoxyacetyl)piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4/c1-14-6-8(11)10-4-2-7(3-5-10)9(12)13/h7H,2-6H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRBKUNDIHRGCFY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)N1CCC(CC1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40588256 |

Source

|

| Record name | 1-(Methoxyacetyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926189-92-6 |

Source

|

| Record name | 1-(Methoxyacetyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.